DHFR Inhibitory Activity: 6-(2,4-Dimethylphenyl)pyridazin-3(2H)-one (CAS 4826-92-0) vs. Clinical Antifolate Methotrexate
In a direct enzymatic assay against Pneumocystis carinii dihydrofolate reductase (DHFR), 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one exhibited an IC50 of 12,000 nM (12 µM) [1]. This is approximately 1,200-fold less potent than the clinical DHFR inhibitor methotrexate, which typically displays IC50 values in the low nanomolar range (e.g., 0.01 µM) against various DHFR isoforms [2]. This quantitative difference defines the compound's specific utility: it is not a potent inhibitor suitable for direct therapeutic use, but rather a structurally distinct, moderate-affinity probe for exploring alternative DHFR binding modes or as a non-cytotoxic scaffold in cellular assays.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12,000 nM (12 µM) |
| Comparator Or Baseline | Methotrexate (DHFR inhibitor) |
| Quantified Difference | ~1,200-fold less potent (target IC50 12,000 nM vs. comparator ~10 nM) |
| Conditions | Pneumocystis carinii DHFR, NADPH oxidation monitored at 340 nm, 37°C [1] |
Why This Matters
This quantitative data allows researchers to select 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one as a low-potency, non-cytotoxic DHFR probe for mechanistic studies, distinctly different from potent antifolates like methotrexate.
- [1] BindingDB. Affinity Data for 6-(2,4-dimethylphenyl)pyridazin-3(2H)-one against Pneumocystis carinii DHFR. Entry ID: 50049326. Available at: http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50049326 View Source
- [2] El-Subbagh, H. I., et al. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors. European Journal of Medicinal Chemistry, 2017, 139, 665-679. View Source
